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Compound of Interest

Compound Name: 3-(Vinyloxy)propan-1-amine

Cat. No.: B1352237

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for
3-(vinyloxy)propan-1-amine (CAS No. 66415-55-2). Due to the limited availability of public
experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data based on established principles of
spectroscopy and known chemical shift and fragmentation patterns for its constituent functional
groups. Detailed, standardized experimental protocols for obtaining these spectra are also
provided for researchers in drug development and chemical synthesis.

Introduction

3-(Vinyloxy)propan-1-amine is a bifunctional molecule incorporating a primary amine and a
vinyl ether. This unique combination of reactive sites makes it a valuable building block in
organic synthesis, particularly in the development of polymers, coatings, and as an
intermediate for pharmaceutical and agrochemical compounds. A thorough understanding of its
spectroscopic characteristics is essential for reaction monitoring, quality control, and structural
verification. This guide aims to provide researchers and scientists with a detailed reference for
the predicted spectroscopic signature of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(vinyloxy)propan-1-
amine. These predictions are derived from the analysis of its chemical structure
(CH2=CHOCH2CH2CH2NH:z) and typical spectroscopic values for vinyl ethers and aliphatic
primary amines.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The predicted *H NMR spectrum in a solvent like CDCIs would exhibit
distinct signals for the vinyl, propyl chain, and amine protons.

Chemical Shift (3,

Multiplicity Integration Assignment
ppm)
~6.45 dd 1H =CH-O
~4.20 dd 1H =CHz2 (trans to -OR)
~4.00 dd 1H =CH: (cis to -OR)
~3.70 t 2H -O-CHz-
~2.80 t 2H -CH2-NH:2
~1.80 p 2H -CH2-CH2-CH2-
~ 1.40 (broad) S 2H -NH:z

Multiplicity: s = singlet, t = triplet, p = pentet, dd = doublet of doublets

13C NMR (Carbon-13 NMR): The predicted proton-decoupled 3C NMR spectrum would show
five signals corresponding to the five unique carbon environments in the molecule.

Chemical Shift (3, ppm) Assignment
~151.8 =CH-O
~ 86.5 =CH:
~66.5 -O-CHz2-
~40.0 -CHz2-NH:z
~32.0 -CH2-CH2-CHz2-
Infrared (IR) Spectroscopy
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The predicted major absorption bands in the IR spectrum are characteristic of the primary

amine and vinyl ether functional groups.

Functional Group

Wavenumber (cm~1)  Intensity Vibration Type _

Assignment
3380 - 3250 Medium, two bands N-H stretch Primary Amine (-NHz)
3100 - 3000 Medium C-H stretch Vinylic (=C-H)
2960 - 2850 Strong C-H stretch Aliphatic (-CH2-)
1640 - 1610 Strong C=C stretch Alkene (Vinyl)
1650 - 1580 Medium N-H bend (scissoring) Primary Amine (-NHz)
1200 - 1050 Strong C-O-C stretch Ether
910 - 665 Medium, broad N-H wag Primary Amine (-NHz2)

Mass Spectrometry (MS)

The predicted electron ionization mass spectrum would be governed by the nitrogen rule and

characteristic fragmentation patterns of ethers and amines.

m/z (Mass-to-Charge Ratio)

Proposed Fragment Identity Fragmentation Pathway

101 [CsH11NOJ*™ Molecular lon (M*")

100 [CsH10NOJ* [M-H]*

71 [CaH7O]* a-cleavage (loss of *CHz2NHz2)
a-cleavage (loss of

58 [CsHsN]*
*OCH=CH>)

43 [C2HsN]* Cleavage of propyl chain
Base Peak; a-cleavage (loss of

30 [CHaN]*
*CH2(CH2)20CH=CHz2)
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Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of liquid
samples like 3-(vinyloxy)propan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. *H and 3C NMR Spectroscopy
e Sample Preparation:

o Dissolve approximately 5-20 mg of the neat liquid sample, 3-(vinyloxy)propan-1-amine,
in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs).

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the
solvent does not already contain it.

o Transfer the solution to a standard 5 mm NMR tube.
e Instrument Setup:

o Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.
» Data Acquisition (*H NMR):

o Acquire a standard one-dimensional proton spectrum using a 90° pulse angle.

o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

o Use an appropriate number of scans (typically 8 to 16) to achieve a good signal-to-noise
ratio.

o Set a relaxation delay (d1) of 1-2 seconds between scans.

» Data Acquisition (**C NMR):
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[e]

Acquire a proton-decoupled 13C spectrum using a standard pulse program (e.g., zgpg30).

o

Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).

[¢]

A larger number of scans (e.g., 128 or more) will be necessary due to the low natural
abundance of 13C.

[¢]

Use a relaxation delay of 2 seconds.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Phase the resulting spectrum and perform baseline correction.

[e]

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the
known residual solvent peak (e.g., CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation (Neat Liquid Film):

o Place one drop of 3-(vinyloxy)propan-1-amine onto the surface of a clean, dry salt plate
(e.g., NaCl or KBr).

o Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
o Ensure no air bubbles are trapped between the plates.

o Data Acquisition:
o Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty sample compartment to subtract
atmospheric H20 and CO2 absorptions.
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o Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm~i.
o The typical spectral range is 4000-400 cm™1,
» Data Processing:

o The software will automatically ratio the sample spectrum against the background
spectrum to generate the final transmittance or absorbance spectrum.

o Label the significant peaks with their corresponding wavenumbers (cm~1).

Electron lonization Mass Spectrometry (EI-MS)

e Sample Introduction:

o Introduce a small amount of the liquid sample into the mass spectrometer. This can be
done via direct insertion with a probe for a volatile liquid or through the injection port of a
Gas Chromatography (GC-MS) system for separation and analysis.

¢ lonization:

o In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV).

o This causes the molecules to ionize and fragment, forming a molecular ion (M*") and
various fragment ions.

e Mass Analysis:

o The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer).

o The analyzer separates the ions based on their mass-to-charge ratio (m/z).
o Detection and Data Processing:

o A detector records the abundance of each ion.
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o The data is presented as a mass spectrum, which is a plot of relative ion abundance
versus m/z.

o Identify the molecular ion peak and analyze the fragmentation pattern to deduce the
structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-(vinyloxy)propan-1-amine.
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Caption: General workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of 3-(Vinyloxy)propan-1-amine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1352237?utm_src=pdf-body-img
https://www.benchchem.com/product/b1352237#spectroscopic-data-of-3-vinyloxy-propan-1-amine-nmr-ir-ms
https://www.benchchem.com/product/b1352237#spectroscopic-data-of-3-vinyloxy-propan-1-amine-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1352237#spectroscopic-data-of-3-vinyloxy-propan-1-
amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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